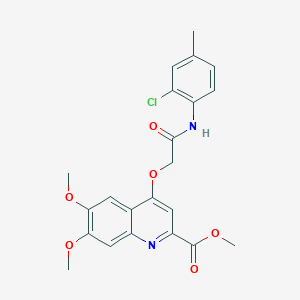![molecular formula C24H19N5O2S B2568631 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1788678-45-4](/img/structure/B2568631.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide” is a complex organic compound that contains several functional groups and rings. It has an imidazo[1,2-a]pyridine ring, which is a type of azole, a class of five-membered heterocyclic compounds containing nitrogen atoms. Azoles are known for their use in antifungal medications . This compound also contains a pyridazinone ring and a thiophene ring. Pyridazinones are known for their various biological activities, and thiophenes are sulfur-containing aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
The design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines, has been extensively studied. Synthetic compounds featuring tri- and tetra-substituted imidazole scaffolds, closely related to the chemical structure , demonstrate high binding selectivity and potency due to their ability to replace ATP in the kinase binding pocket. This is achieved by preserving the occupation of the hydrophobic region II and pocket I with pyridine substituents and a 4-fluorophenyl ring, respectively (Scior et al., 2011).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, such as those synthesized from pyridine and indazole, exhibit versatile synthetic intermediates and biological importance. These compounds, including imidazole derivatives, are central to various applications in organic synthesis, catalysis, and drug development, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
Imidazo[1,2-b]pyridazine, a scaffold bearing resemblance to the chemical structure , serves as a critical heterocyclic nucleus providing various bioactive molecules. Notably, derivatives containing this framework have been explored for therapeutic applications, demonstrating the importance of structure-activity relationships (SAR) in developing compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).
Inhibitors of Cytochrome P450 Isoforms
Selective inhibition of cytochrome P450 (CYP) isoforms is crucial for reducing metabolism-based drug-drug interactions (DDIs), a significant concern for compounds undergoing hepatic metabolism. Studies on the selectivity of chemical inhibitors against major human hepatic CYP isoforms highlight the importance of precise inhibition to avoid undesired effects (Khojasteh et al., 2011).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, closely related to the queried compound, are highlighted for their utility as exquisite sensing materials in addition to their range of biological and medicinal applications. These derivatives' ability to form coordination as well as hydrogen bonds renders them suitable for use as sensing probes, demonstrating their versatility in both biological and materials science contexts (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-16(29-23(30)12-11-19(27-29)21-9-6-14-32-21)24(31)26-18-8-3-2-7-17(18)20-15-28-13-5-4-10-22(28)25-20/h2-16H,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIIBKQAAHFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2568551.png)
![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)
![4-[2,2,4-trimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]phenol](/img/structure/B2568554.png)
![3-{[4-(2-Ethylphenyl)piperazinyl]carbonyl}-8-methoxychromen-2-one](/img/structure/B2568555.png)
![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2568558.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2568560.png)
![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)

![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)
![2-[(2-Methylfuran-3-yl)methyl-(1,2-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2568570.png)
